Cas no 1936674-60-0 (1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride)

1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 1,5-Dimethylpyrazole-4-sulfonyl fluoride
- 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride
-
- MDL: MFCD28968660
- インチ: 1S/C5H7FN2O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3
- InChIKey: FMNPVHLZGMHZMB-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C)=C(S(F)(=O)=O)C=N1
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224308-10.0g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 10.0g |
$1839.0 | 2024-06-20 | |
Enamine | EN300-224308-10g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 10g |
$1839.0 | 2023-09-15 | ||
Enamine | EN300-224308-0.05g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 0.05g |
$359.0 | 2024-06-20 | |
Enamine | EN300-224308-5.0g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 5.0g |
$1240.0 | 2024-06-20 | |
Enamine | EN300-224308-0.5g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 0.5g |
$410.0 | 2024-06-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030122-5g |
1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 5g |
¥4235.0 | 2023-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030122-1g |
1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 1g |
¥1456.0 | 2023-03-12 | |
Enamine | EN300-224308-2.5g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 2.5g |
$838.0 | 2024-06-20 | |
Enamine | EN300-224308-0.25g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 95% | 0.25g |
$393.0 | 2024-06-20 | |
Enamine | EN300-224308-1g |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
1936674-60-0 | 1g |
$428.0 | 2023-09-15 |
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
2. Book reviews
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluorideに関する追加情報
Introduction to 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS No. 1936674-60-0)
1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by the CAS number 1936674-60-0, is a derivative of pyrazole and features a sulfonyl fluoride group, making it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both methyl groups at the 1-position and a sulfonyl fluoride moiety at the 4-position imparts distinct reactivity, which has been leveraged in multiple synthetic pathways.
The1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride molecule has been extensively studied for its potential applications in drug discovery and development. Its pyrazole core is a well-known scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The sulfonyl fluoride group is particularly noteworthy as it can undergo various transformations under controlled conditions, enabling the construction of more complex structures with tailored biological activities.
In recent years, there has been growing interest in the use of sulfonyl fluorides as key functional groups in medicinal chemistry. Thefluorine atom in sulfonyl fluorides enhances the metabolic stability of molecules and can influence their binding affinity to biological targets. This has led to numerous studies exploring the incorporation of sulfonyl fluorides into drug candidates to improve their pharmacokinetic profiles. The1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, with its dual methyl substitution and sulfonyl fluoride functionality, represents an advanced building block for such investigations.
One of the most compelling aspects of1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is its utility as a precursor in the synthesis of heterocyclic compounds. Heterocycles are prevalent in biologically active natural products and synthetic drugs due to their ability to mimic complex biological structures and exhibit diverse pharmacological effects. The pyrazole ring itself is a core component of several FDA-approved drugs, highlighting its importance as a pharmacophore. By modifying the substituents on the pyrazole ring, researchers can fine-tune the properties of derived compounds to achieve desired biological outcomes.
Thesulfonyl fluoride group in1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride also makes it a valuable reagent in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions allow for the formation of carbon-carbon bonds between different organic fragments, enabling the construction of complex molecular architectures from simpler starting materials. The ability to introduce sulfonyl fluorides into target molecules via cross-coupling strategies has opened up new avenues for drug discovery and material science applications.
In academic research, 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride has been employed in studies aimed at developing novel therapeutic agents. For instance, researchers have investigated its use as an intermediate in synthesizing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The pyrazole scaffold provides a rigid framework that can be optimized for binding to specific protein targets, while the sulfonyl fluoride group can be further functionalized to enhance drug-like properties such as solubility and bioavailability.
TheCAS number 1936674-60-0 serves as a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and patent filings. This standardized nomenclature system is essential for facilitating global collaboration among researchers and regulatory agencies. As such, 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride exemplifies how precise chemical identification is crucial for advancing chemical biology and drug development efforts worldwide.
The versatility of 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride extends beyond pharmaceutical applications; it has also been explored in materials science for developing advanced polymers and functional materials. The incorporation of sulfonyl fluorides into polymer backbones can impart unique properties such as thermal stability or enhanced chemical resistance. These attributes are highly desirable in industries ranging from aerospace to electronics.
In conclusion, 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS No. 1936674-60-0) represents a significant advancement in synthetic chemistry with broad implications for drug discovery and material science. Its unique structural features—particularly the combination of methyl-substituted pyrazole with a sulfonyl fluoride group—make it an indispensable tool for researchers seeking to develop innovative therapeutic agents or functional materials. As scientific understanding continues to evolve, compounds like this one will undoubtedly play an increasingly pivotal role in shaping future breakthroughs across multiple disciplines.
1936674-60-0 (1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride) 関連製品
- 1858249-80-5(Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-)
- 2411240-81-6(2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide)
- 1239024-10-2(Hydroxylamine, O-(4-iodophenyl)-)
- 1171835-84-9(3-(phenylsulfanyl)piperidine hydrochloride)
- 88352-86-7(2-amino-1-(furan-2-yl)ethan-1-one hydrochloride)
- 1018619-52-7(2-chloro-N-(piperidin-4-yl)benzamide)
- 868732-30-3(7-Bromo-3,3-dimethyl-chroman-4-one)
- 1685245-63-9(4-(2,3-dichlorophenyl)but-3-en-2-one)
- 681225-64-9(N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}acetamide)
- 2034515-43-8(1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride)




